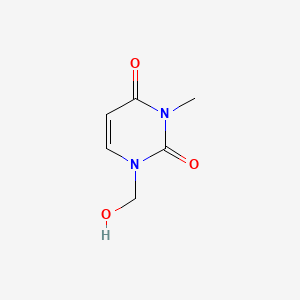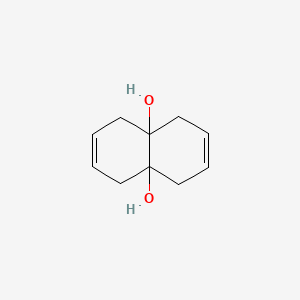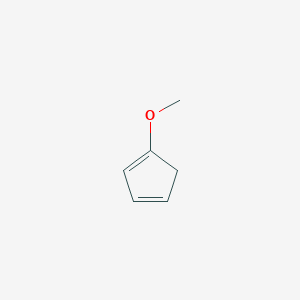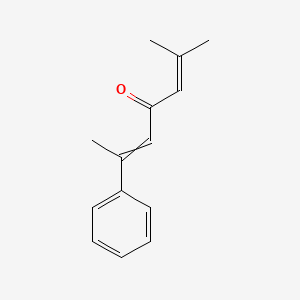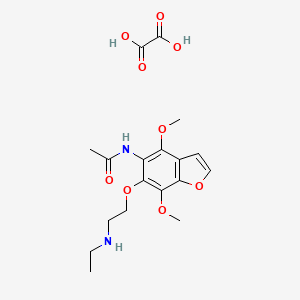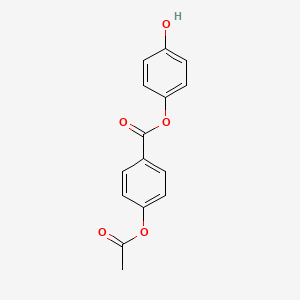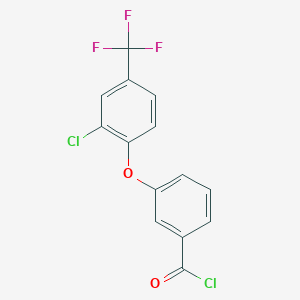
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is a chemical compound with significant applications in various fields. This compound is known for its unique structure and properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt typically involves the reaction of nonadecanetricarboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process may involve heating and stirring to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves the careful addition of sodium hydroxide to nonadecanetricarboxylic acid, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The sodium salt can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt
- 1,2,3-Butanetricarboxylic acid, 2-hydroxy-, sodium salt
Comparison: 1,2,3-Nonadecanetricarboxylic acid, 2-hydroxy-, sodium salt is unique due to its longer carbon chain compared to similar compounds. This structural difference imparts distinct physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
78219-78-0 |
|---|---|
Molekularformel |
C22H39NaO7 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
sodium;3,4-dicarboxy-3-hydroxyicosanoate |
InChI |
InChI=1S/C22H40O7.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24;/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+1/p-1 |
InChI-Schlüssel |
RBXCBNDYVLBGEA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


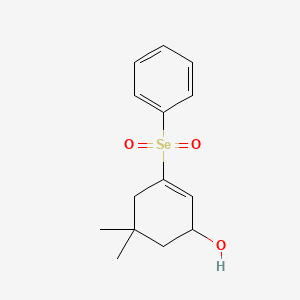
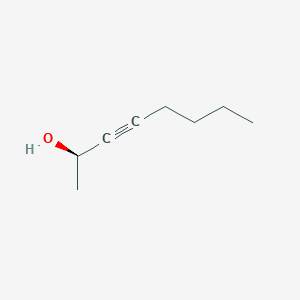

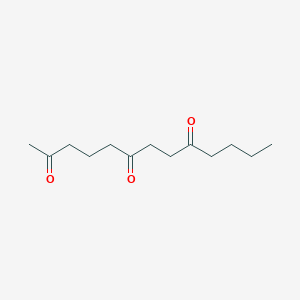
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
